![molecular formula C9H8ClN3O2 B1299832 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 304687-27-2](/img/structure/B1299832.png)
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol
Mechanism of Action
Target of Action
The primary targets of the compound “3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” are currently unknown . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets via a variety of mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to interact with various biochemical pathways, depending on their specific structure and target .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have various effects at the molecular and cellular level, depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction is catalyzed by phosphorus oxychloride in the presence of pyridine, which produces the desired compound in high yield and reduced reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the cyclocondensation reaction.
Pyridine: Acts as a catalyst in the synthesis process.
Malonic Acid: A key reactant in the formation of the pyrazolo[1,5-a]pyrimidine core.
Major Products Formed
The major product formed from these reactions is the this compound itself, along with potential derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role as a pharmacophore in anti-tumor drug design. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its potency as an anticancer agent by improving its ability to inhibit specific enzymes involved in tumor progression .
2. Enzyme Inhibition
Recent findings suggest that 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can serve as an effective inhibitor of various enzymes. This includes those involved in metabolic pathways relevant to cancer and other diseases. The compound's ability to act as a selective inhibitor opens avenues for developing targeted therapies .
3. Antiviral Properties
Research has also explored the antiviral potential of pyrazolo[1,5-a]pyrimidines. A patent describes the use of these compounds in designing antiviral agents that target viral replication mechanisms . The structural features of this compound could be integral in developing new antiviral drugs.
Material Science Applications
1. Photophysical Properties
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their photophysical properties, making them suitable for applications in material science. They are being investigated for use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient light-emission capabilities .
2. Crystal Engineering
The ability of this compound to form stable crystals with desirable properties makes it a candidate for crystal engineering applications. Studies have shown that the intermolecular interactions within the crystal lattice can lead to unique optical and electronic properties, which are beneficial for various technological applications .
Case Studies
Study | Focus | Findings |
---|---|---|
Li et al. (2006) | Synthesis and Antitumor Activity | Developed synthetic routes leading to derivatives with enhanced anticancer activity. |
Di Grandi et al. (2009) | Pharmacophore Development | Identified key structural modifications that increase potency as enzyme inhibitors in cancer therapy. |
Powell et al. (2007) | Enzymatic Inhibition | Demonstrated effective inhibition of specific enzymes linked to tumor growth using pyrazolo[1,5-a]pyrimidine derivatives. |
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused ring system with unique properties.
Uniqueness
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 304687-27-2) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 304687-27-2
Antihypertensive Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant antihypertensive effects. A study demonstrated that certain modifications at the 3-position of the pyrazolo ring enhanced binding affinity to angiotensin II receptors, leading to increased antihypertensive activity in spontaneously hypertensive rats (SHR) models .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. A review highlighted various pyrazolo derivatives that showed activity against viruses such as the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Specifically, compounds with structural similarities to 3-chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine exhibited promising antiviral activities in vitro against these pathogens .
Anticancer Activity
Recent studies have focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted. For instance, pyrazolo derivatives have shown efficacy as inhibitors of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways associated with cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazolo[1,5-a]pyrimidines reveals that modifications at specific positions on the pyrazolo ring significantly impact biological activity. The introduction of halogen or alkyl groups at the 3 and 5 positions has been shown to enhance receptor binding and overall potency. Table 1 summarizes the effects of various substituents on biological activities:
Substituent | Position | Biological Activity | Reference |
---|---|---|---|
Methyl | 3 | Increased binding affinity for AII receptors | |
Chlorine | 3 | Enhanced antihypertensive activity | |
Ethyl | 5 | Improved anticancer activity |
Study on Antihypertensive Effects
In a controlled study involving SHR models, researchers synthesized a series of pyrazolo derivatives and evaluated their antihypertensive effects. The compound showed a significant reduction in blood pressure compared to controls, supporting its potential as an effective antihypertensive agent .
Antiviral Activity Evaluation
A separate study assessed the antiviral efficacy of various pyrazolo compounds against HSV-1 and HAV. The results indicated that certain derivatives exhibited a notable reduction in viral titers in infected Vero cells, highlighting the therapeutic potential of these compounds in treating viral infections .
Properties
IUPAC Name |
3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLVMHBKVFBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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